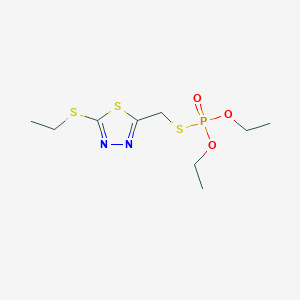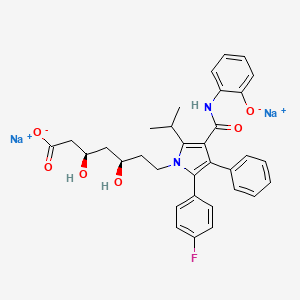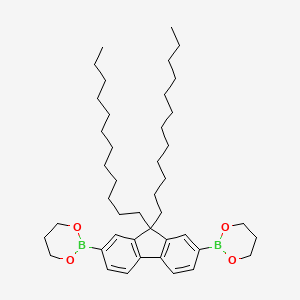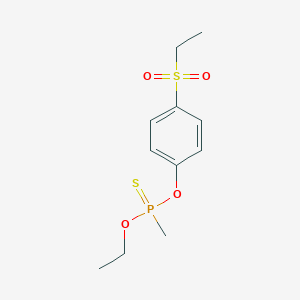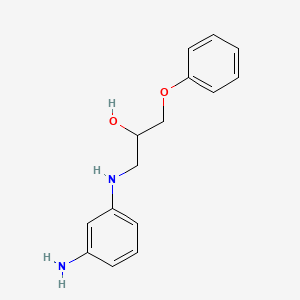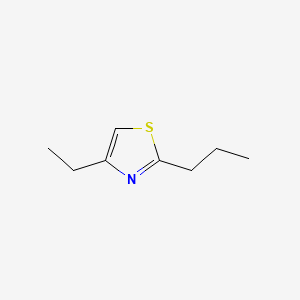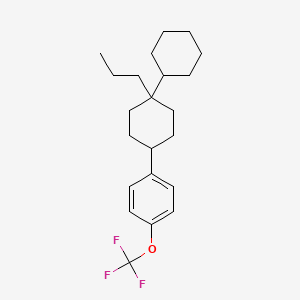
Propyl-4-(4-trifluoroMethoxy-phenyl)-bicyclohexyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl-4-(4-trifluoroMethoxy-phenyl)-bicyclohexyl is a complex organic compound characterized by its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, further connected to a bicyclohexyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propyl-4-(4-trifluoroMethoxy-phenyl)-bicyclohexyl typically involves multiple steps, starting with the preparation of the trifluoromethoxy-phenyl precursor. One common method involves the reaction of 4-(trifluoromethoxy)phenylboronic acid with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Propyl-4-(4-trifluoroMethoxy-phenyl)-bicyclohexyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the trifluoromethoxy group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
Propyl-4-(4-trifluoroMethoxy-phenyl)-bicyclohexyl has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Propyl-4-(4-trifluoroMethoxy-phenyl)-bicyclohexyl involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its lipophilicity and bioavailability, allowing it to effectively bind to target sites. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: Shares the trifluoromethoxy-phenyl structure but lacks the bicyclohexyl moiety.
Propyl 4-[[4-(trifluoromethoxy)phenyl]sulfonylamino]benzoate: Contains a similar trifluoromethoxy-phenyl group but with different functional groups and overall structure.
Uniqueness
Propyl-4-(4-trifluoroMethoxy-phenyl)-bicyclohexyl is unique due to its combination of the trifluoromethoxy-phenyl group with a bicyclohexyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C22H31F3O |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
1-(4-cyclohexyl-4-propylcyclohexyl)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C22H31F3O/c1-2-14-21(19-6-4-3-5-7-19)15-12-18(13-16-21)17-8-10-20(11-9-17)26-22(23,24)25/h8-11,18-19H,2-7,12-16H2,1H3 |
InChI-Schlüssel |
RYDVLFBAGZRZFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CCC(CC1)C2=CC=C(C=C2)OC(F)(F)F)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


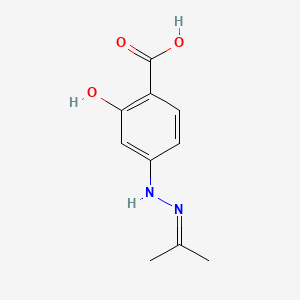
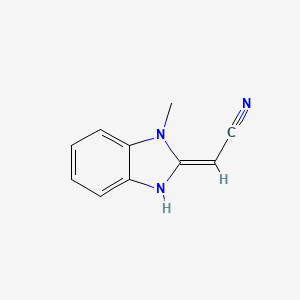
![(8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[(R)-9-(2-phosphonomethoxy)]propyl Adenine](/img/structure/B13827760.png)


![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13827784.png)
